

A Comparative Guide to the Biological Evaluation of Novel Quinazolin-4-Amine Derivatives

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Compound of Interest

Compound Name: (6-Methoxybenzofuran-2-yl)boronic acid

Cat. No.: B1463467

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In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.^[1] This guide offers an in-depth comparison of novel quinazolin-4-amine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data that underpins their potential as therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance against established alternatives.

Our analysis is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and presenting self-validating protocols. Every claim is substantiated by authoritative sources to ensure a trustworthy and expert-driven narrative.

The Quinazoline Core: A Foundation for Diverse Biological Activity

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has been a focal point of drug discovery for decades.^[2] Its derivatives have yielded a multitude of compounds with significant therapeutic value. The 4-amino substitution on the quinazoline ring, in particular, has proven to be a critical pharmacophore for interacting with various biological targets.

This guide will focus on a comparative analysis of recently developed quinazolin-4-amine derivatives and their quinazolin-4(3H)-one counterparts, highlighting their structure-activity relationships (SAR) and performance in key biological assays.

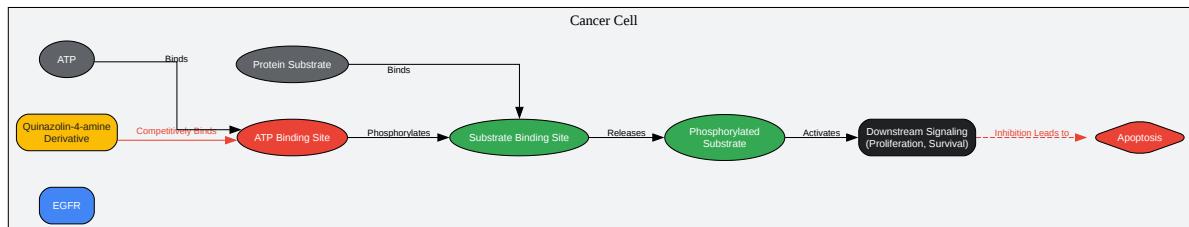
Part 1: Anticancer Evaluation - Targeting Uncontrolled Cell Proliferation

The anticancer potential of quinazolin-4-amine derivatives is one of the most extensively studied areas, with many compounds demonstrating potent activity against a range of cancer cell lines.^[3] A primary mechanism of action for many of these derivatives is the inhibition of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell growth and proliferation.

Mechanism Spotlight: EGFR Inhibition

EGFR is a member of the ErbB family of receptor tyrosine kinases and its overexpression or mutation is a hallmark of many cancers, including non-small cell lung cancer, and breast, colon, and pancreatic cancers.^[4] Quinazolin-4-amine derivatives, such as the FDA-approved drugs gefitinib and erlotinib, act as ATP-competitive inhibitors at the EGFR kinase domain, blocking downstream signaling pathways and leading to cell cycle arrest and apoptosis.^{[4][5]} The development of resistance, often through mutations like T790M, necessitates the design of new generations of inhibitors.^[6]

Below is a diagram illustrating the general mechanism of EGFR inhibition by quinazoline derivatives.



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Caption: EGFR inhibition by quinazolin-4-amine derivatives.

Comparative Performance of Novel Anticancer Quinazolin-4-amine Derivatives

The following table summarizes the *in vitro* cytotoxic activity (IC₅₀ values in μM) of selected novel quinazolin-4-amine and quinazolinone derivatives against various cancer cell lines, compared to a standard reference drug.

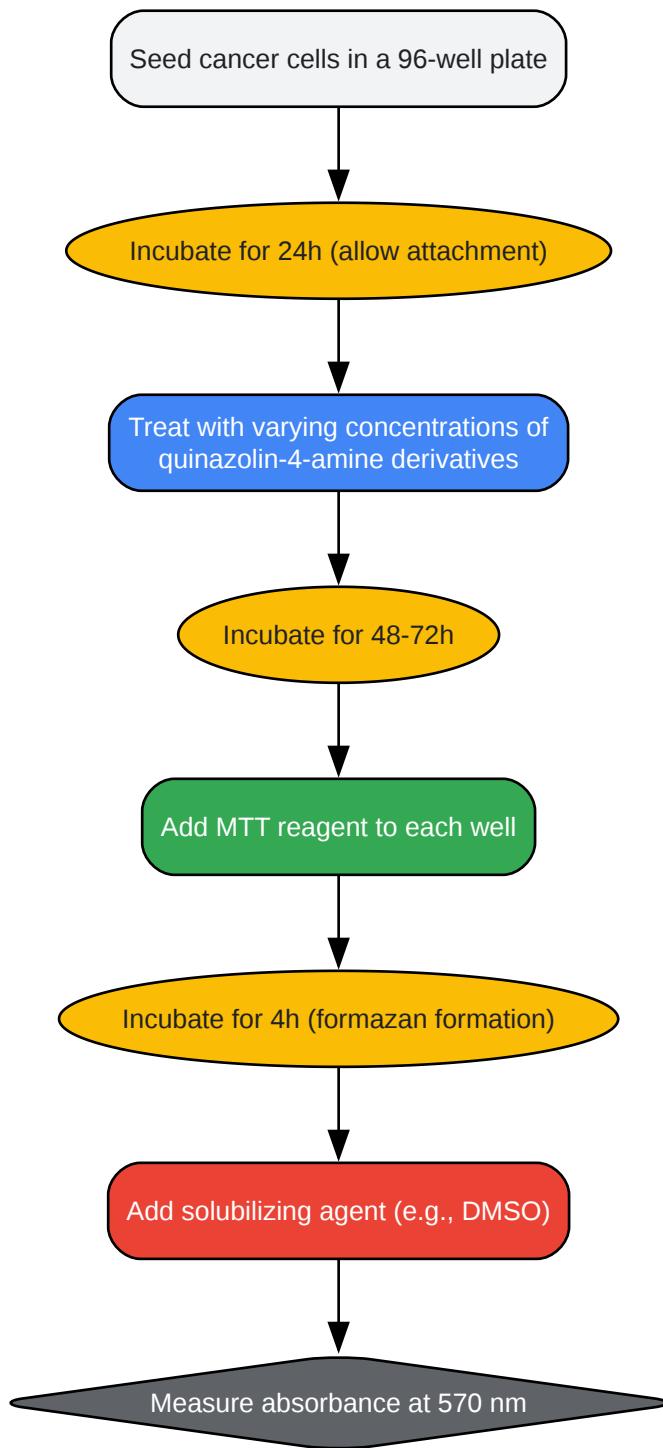
Compound ID	Cancer Cell Line	IC50 (µM)	Reference Drug	Reference Drug IC50 (µM)	Citation
Compound 6d	NCI-H460 (Lung)	0.789	Erlotinib	0.045 (EGFR inhibition)	[4]
Compound 2a	A549 (Lung)	-	Lapatinib	-	[7]
Compound 2a	SW480 (Colon)	-	Lapatinib	-	[7]
Compound 2a	NCI-H1975 (Lung, T790M)	-	Lapatinib	-	[7]
Compound 8	H1975 (Lung, T790M/L858 R)	-	Afatinib	2.7 (EGFR inhibition)	[8]
Compound 20	BaF3-EGFR L858R/T790 M/C797S	0.005	Osimertinib	1.525	[9]
Compound 12i	MDA-MB-231 (Breast)	0.52	-	-	[10]
13a	HeLa (Cervical)	0.50	-	-	[10]

Note: A direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

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Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare serial dilutions of the novel quinazolin-4-amine derivatives and a reference drug (e.g., doxorubicin, erlotinib) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Antimicrobial Evaluation - Combating Pathogenic Microbes

Quinazolin-4-amine and particularly quinazolin-4(3H)-one derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.^[1] Their mechanism of action can involve the inhibition of crucial microbial enzymes, such as DNA gyrase, or disruption of the cell wall.^{[1][11]}

Comparative Performance of Novel Antimicrobial Quinazolinone Derivatives

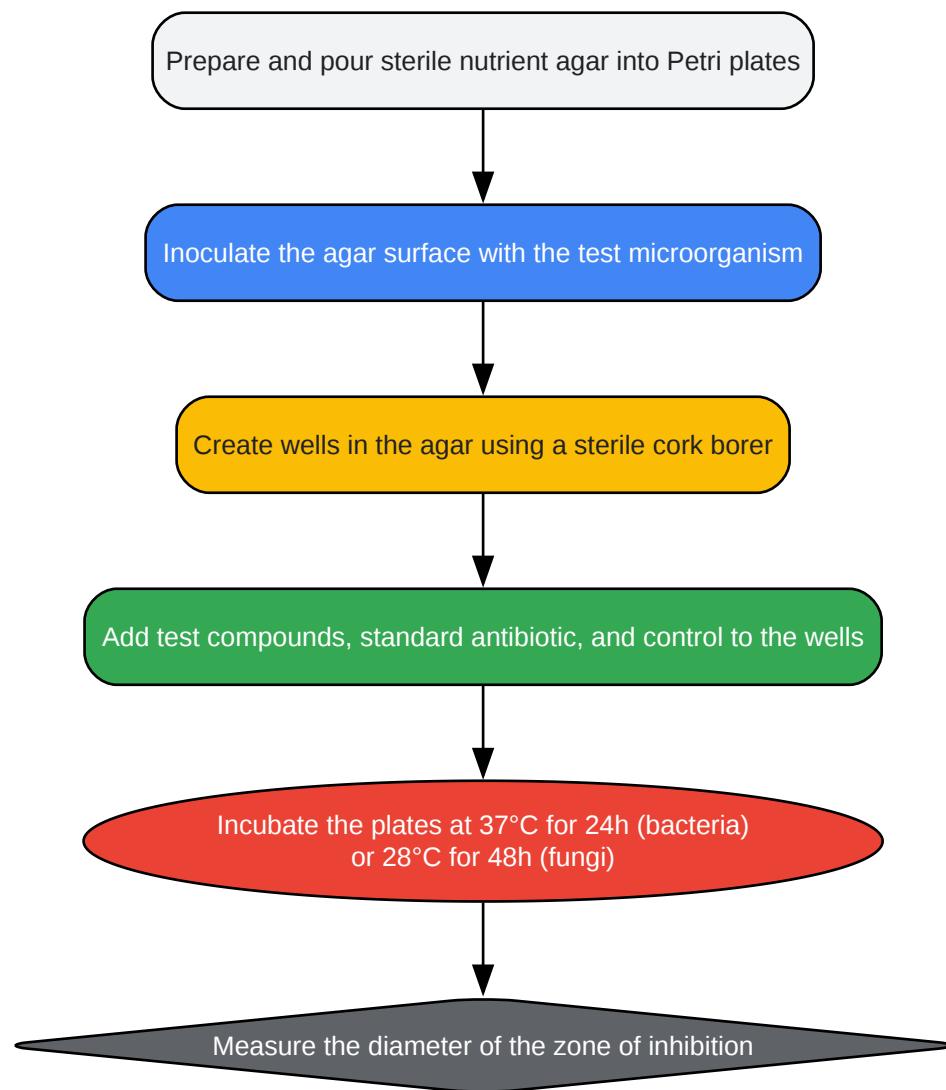
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected novel quinazolinone derivatives against various microbial strains.

Compound ID	Gram-Positive Bacteria	Gram-Negative Bacteria	Fungi	Reference Drug	Citation
S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans	
Compound 7k	MIC: 0.8-3.3	-	MIC: 0.8-3.3	MIC: 0.8-3.3	MIC: 0.8-3.3
Compound 5a	MIC: 1-16	MIC: 1-16	MIC: 1-16	MIC: 1-16	MIC: 1-16
Derivative A-2	-	-	Excellent Activity	Very Good Activity	-
Derivative A-4	-	Very Good Activity	Very Good Activity	Excellent Activity	-

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical agents. A clear zone of inhibition around the well indicates the antimicrobial efficacy of the test compound.

Workflow Diagram:



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Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

- Media Preparation: Prepare sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri plates.
- Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.
- Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

- Compound Addition: Add a defined volume (e.g., 100 μ L) of the test compound solution (at a specific concentration), a standard antibiotic (e.g., ciprofloxacin, fluconazole), and a solvent control (e.g., DMSO) into separate wells.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Part 3: Anti-inflammatory Evaluation - Modulating the Inflammatory Response

Chronic inflammation is a key factor in many diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some showing efficacy comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and phenylbutazone.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Comparative Performance of Novel Anti-inflammatory Quinazolinone Derivatives

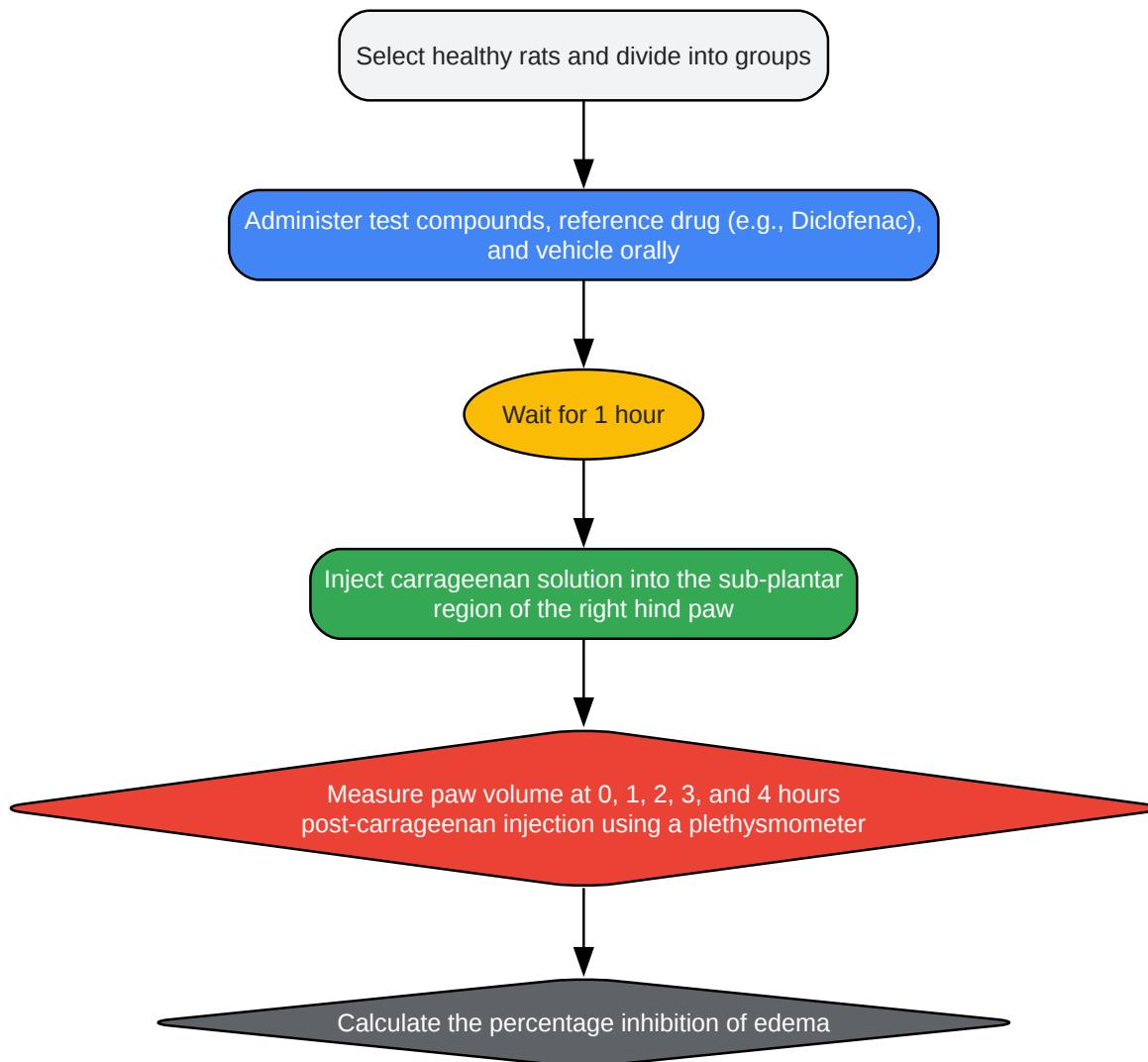
The following table summarizes the percentage inhibition of edema in the carrageenan-induced paw edema model, a common *in vivo* assay for acute inflammation.

Compound ID	Dose (mg/kg)	% Inhibition of Edema	Reference Drug	Reference % Inhibition	Citation
Compound 3	-	High Activity	-	-	[2]
Compound 21	50	32.5	Phenylbutazone	-	[12]
Compound 9	50	20.4	Phenylbutazone	-	[12]
Compound 4b, 7c, 13b	-	Similar to Celecoxib	Celecoxib	-	[14]
Compound 37	-	21.3 - 77.5	Indomethacin	80.9	[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard *in vivo* model to screen for acute anti-inflammatory activity.

Workflow Diagram:



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